![molecular formula C14H21N5O B13986501 1-[1-(4-Pyrimidinyl)-4-piperidylcarbonyl]piperazine CAS No. 188527-11-9](/img/structure/B13986501.png)
1-[1-(4-Pyrimidinyl)-4-piperidylcarbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and a piperidine ring, all connected through a methanone group. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone typically involves multi-step procedures. One common method starts with the chlorination and cyclization condensation reaction of diethanolamine to form the key intermediate, 1-(2-pyrimidinyl)piperazine . This intermediate is then subjected to further reactions to introduce the piperidine and methanone groups.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as N-alkylation and coupling reactions, which are carried out under controlled temperatures and pressures to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter release and receptor activity, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dasatinib: An anticancer agent with a similar piperazine-based structure.
Eptapirone: An anxiolytic compound that also contains a piperazine ring.
Uniqueness
1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone is unique due to its specific combination of piperazine, pyrimidine, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
188527-11-9 |
|---|---|
Molekularformel |
C14H21N5O |
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
piperazin-1-yl-(1-pyrimidin-4-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C14H21N5O/c20-14(19-9-5-15-6-10-19)12-2-7-18(8-3-12)13-1-4-16-11-17-13/h1,4,11-12,15H,2-3,5-10H2 |
InChI-Schlüssel |
JHZOWVJJJAFSCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N2CCNCC2)C3=NC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


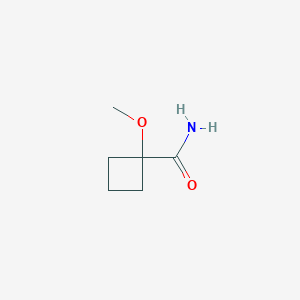
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)
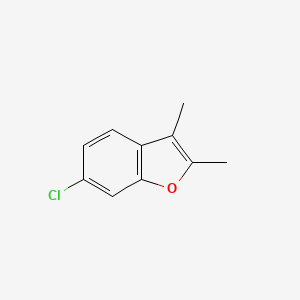

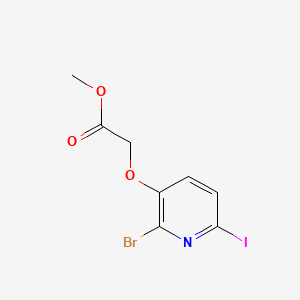

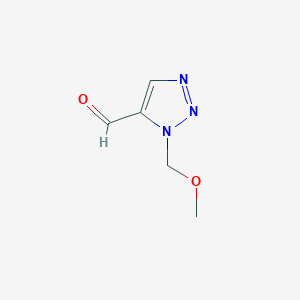
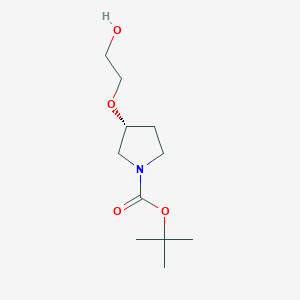
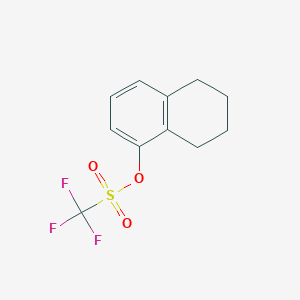

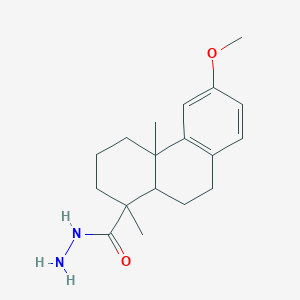
![Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
![2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B13986476.png)
